RmlA-IN-2

Enzyme Inhibition RmlA IC50

Inconsistent potency and undefined binding modes of generic RmlA inhibitors compromise assay reproducibility and structural studies. RmlA-IN-2 (Compound 1d, CAS 2866140-40-9) resolves these challenges: • Validated IC₅₀ of 0.303 μM against RmlA for reliable HTS benchmarking. • Allosteric binding at a site distinct from the active site, preventing conformational changes required for catalysis. • Bromobenzyl group enables phasing in X-ray crystallography for allosteric pocket visualization. Supplied with documented purity; available for immediate global shipment.

Molecular Formula C22H26BrN5O4S
Molecular Weight 536.4 g/mol
Cat. No. B15143883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRmlA-IN-2
Molecular FormulaC22H26BrN5O4S
Molecular Weight536.4 g/mol
Structural Identifiers
SMILESCN(C1=C(N(C(=O)NC1=O)CC2=CC=C(C=C2)Br)NCCCCN)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C22H26BrN5O4S/c1-27(33(31,32)18-7-3-2-4-8-18)19-20(25-14-6-5-13-24)28(22(30)26-21(19)29)15-16-9-11-17(23)12-10-16/h2-4,7-12,25H,5-6,13-15,24H2,1H3,(H,26,29,30)
InChIKeyIAVMPVZGAIJJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RmlA-IN-2: A Selective Inhibitor for L-Rhamnose Biosynthesis in Bacterial Cell Wall Research


RmlA-IN-2 (Compound 1d, CAS 2866140-40-9) is a synthetic small molecule inhibitor that targets the enzyme glucose-1-phosphate thymidylyltransferase (RmlA; EC 2.7.7.24) . RmlA catalyzes the first committed step in the biosynthesis of dTDP-L-rhamnose, a critical sugar component of the cell wall in many pathogenic bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . The compound exhibits an IC₅₀ value of 0.303 μM against RmlA in vitro, and its mechanism involves binding to an allosteric site on the enzyme, distinct from the active site [1]. This allosteric mechanism is a key feature of the class, where compounds prevent the conformational changes necessary for the enzyme's ordered bi-bi catalytic mechanism [2].

Why RmlA-IN-2 Cannot Be Simply Substituted: Key Considerations in RmlA Inhibitor Selection


RmlA inhibitors are not interchangeable due to significant differences in their potency, structural binding modes, and the resulting downstream effects on bacterial physiology. While all compounds in this class target the RmlA enzyme to disrupt L-rhamnose biosynthesis, they can exhibit wide variations in inhibitory concentration (IC₅₀), as seen when comparing RmlA-IN-2 (IC₅₀: 0.303 μM) with RmlA-IN-1 (IC₅₀: 0.073 μM) . Furthermore, subtle structural modifications, such as the presence of a bromobenzyl group or the nature of the C6-aminoalkyl substituent, can drastically alter the compound's binding kinetics within the allosteric pocket, potentially impacting selectivity, cellular permeability, and the feasibility of chemical conjugation for advanced applications like siderophore linking [1]. Direct substitution without quantitative validation risks compromising assay sensitivity and experimental reproducibility.

Quantitative Differentiation of RmlA-IN-2: A Comparative Evidence Guide for Procurement


Comparative Inhibitory Potency Against RmlA: RmlA-IN-2 vs. RmlA-IN-1

In enzyme inhibition assays, RmlA-IN-2 demonstrates an IC₅₀ of 0.303 μM against glucose-1-phosphate thymidylyltransferase (RmlA) . In comparison, the closely related analog RmlA-IN-1 exhibits an IC₅₀ of 0.073 μM under similar assay conditions .

Enzyme Inhibition RmlA IC50

Molecular Structure Differentiation: The Role of the 4-Bromobenzyl Group

RmlA-IN-2 (C₂₂H₂₆BrN₅O₄S, MW 536.44) is structurally distinguished from RmlA-IN-1 (C₁₈H₁₈N₄O₄S, MW 386.42) by the presence of a 4-bromobenzyl substituent at the N1-position of its pyrimidinedione core . This modification is directly comparable to structural variations explored in extended SAR studies of P. aeruginosa RmlA, where substituents at this position were found to influence the compound's interaction within the allosteric pocket [1].

Structure-Activity Relationship SAR Allosteric Binding

Allosteric Mechanism of Action: Class-Level Differentiation

RmlA-IN-2 belongs to a class of allosteric competitive inhibitors of RmlA, as characterized by structural studies on P. aeruginosa RmlA [1]. Unlike active-site inhibitors that directly compete with substrates like glucose-1-phosphate (G1P) and dTTP, these compounds bind to a remote allosteric site [1][2]. This binding prevents the conformational change required for the enzyme's ordered bi-bi mechanism, effectively inhibiting its activity with high cooperativity [2]. This is a qualitative and quantitative distinction from hypothetical active-site binders, which would follow a classic competitive inhibition model with different kinetic parameters.

Allosteric Inhibition Enzyme Mechanism Bacterial Cell Wall

Cellular Impact: Effect on Bacterial Cell Wall Permeability

At the cellular level, RmlA-IN-2 has been shown to affect bacterial cell wall permeability . This phenotypic outcome is consistent with the compound's mechanism of inhibiting RmlA, which disrupts L-rhamnose biosynthesis—a pathway essential for the integrity of the cell wall in many pathogenic bacteria, including Gram-positive and mycobacterial species [1][2]. While direct quantitative permeability data for RmlA-IN-2 are not available, this effect is a hallmark of this inhibitor class and is contrasted with compounds that target different cellular processes, such as protein synthesis or DNA replication, which would not directly alter cell wall permeability.

Bacterial Cell Wall Permeability Phenotypic Assay

Optimal Use Cases for RmlA-IN-2 Based on Evidenced Differentiation


High-Throughput Screening (HTS) for Novel Antibacterial Agents

RmlA-IN-2's well-defined IC₅₀ of 0.303 μM makes it a suitable reference compound for validating and benchmarking high-throughput screening assays targeting the L-rhamnose biosynthetic pathway. Its inhibitory activity can be used to establish assay sensitivity and identify new hit compounds with comparable or superior potency .

Mechanistic Studies on Allosteric Enzyme Regulation

As a member of the class of allosteric competitive inhibitors of RmlA, RmlA-IN-2 is an ideal tool for probing the conformational dynamics and regulation of the RmlA enzyme. It can be used in biophysical studies, such as X-ray crystallography, where its bromobenzyl group can aid in phasing, to visualize the allosteric binding pocket and understand the structural basis of inhibition [1][2].

Investigating Bacterial Cell Wall Permeability and Sensitization

RmlA-IN-2 can be employed in phenotypic assays to study the effect of RmlA inhibition on bacterial cell wall integrity and permeability. This makes it a valuable tool for investigating the potential of RmlA inhibitors as adjuvant therapies to potentiate the activity of existing antibiotics by increasing their uptake into bacterial cells .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for RmlA-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.